molecular formula C24H26N2O2 B1667708 2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid CAS No. 1021936-34-4

2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid

Cat. No. B1667708
M. Wt: 374.5 g/mol
InChI Key: OENIXTHWZWFYIV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a structure that includes a benzoic acid group, a phenyl group, and an imidazole group . The imidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the phenyl groups, and the attachment of the benzoic acid group . The exact synthesis pathway would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms . This ring is attached to a phenyl group, which is in turn attached to a benzoic acid group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the imidazole ring, the phenyl groups, and the benzoic acid group . For example, the imidazole ring could participate in various reactions such as nucleophilic substitution, oxidation, and free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would be determined by its molecular structure .

Scientific Research Applications

Chemosensors for Ion Detection

A study by Emandi, Flanagan, and Senge (2018) explores the use of imidazole derivatives, closely related to the compound , as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds show exclusive sensing towards CN- ions and can be used for detecting Hg2+ ions through metal-assisted elimination (Emandi, Flanagan, & Senge, 2018).

Antimicrobial Applications

El-Meguid (2014) discusses benzoimidazole moiety, structurally similar to the compound of interest, and its role in biological fields including antimicrobial activities. This study constructs new compounds incorporating benzoimidazole moiety and evaluates their effectiveness against various bacteria and fungi (El-Meguid, 2014).

Thromboxane Synthase Inhibition

Research by Manley et al. (1987) on analogues of imidazole-based compounds, including those similar to the requested compound, demonstrates their potential as thromboxane synthase inhibitors. This study highlights their role in inhibiting thromboxane B2 generation and their pharmacological properties (Manley et al., 1987).

Corrosion Inhibition

Ammal, Prajila, and Joseph (2018) explored the use of benzimidazole derivatives, structurally related to the specified compound, as corrosion inhibitors for mild steel in sulfuric acid. These compounds demonstrated protective layer formation and mixed-type inhibition behavior (Ammal, Prajila, & Joseph, 2018).

Gas Chromatographic Methods

Anisuzzaman et al. (2000) utilized derivatives of imidazole compounds for developing efficient gas chromatographic methods. This application is important for trace level analysis of certain herbicides in various matrices (Anisuzzaman et al., 2000).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and potential for bioaccumulation . Proper handling and disposal procedures would need to be followed to minimize any risks.

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis . Further studies could also investigate its physical and chemical properties, its reactivity under different conditions, and its interactions with other substances .

properties

IUPAC Name

2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c27-24(28)22-8-4-3-7-21(22)19-12-9-17(10-13-19)11-14-23-25-16-20(26-23)15-18-5-1-2-6-18/h3-4,7-10,12-13,16,18H,1-2,5-6,11,14-15H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENIXTHWZWFYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=CN=C(N2)CCC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid
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2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid
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2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid
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2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid
Reactant of Route 5
2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid
Reactant of Route 6
2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid

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